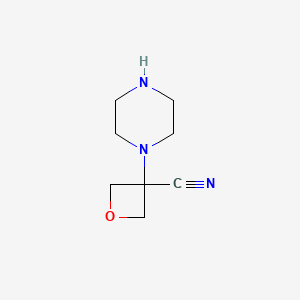

3-(Piperazin-1-yl)oxetane-3-carbonitrile

Description

Structural Classification and Nomenclature

3-(Piperazin-1-yl)oxetane-3-carbonitrile (CAS: 1505924-75-3) is a heterocyclic compound featuring a four-membered oxetane ring fused with a piperazine moiety. Its molecular formula is C₈H₁₃N₃O , with a molecular weight of 167.21 g/mol . The IUPAC name derives from its core structure: a 3-carbonitrile-substituted oxetane linked to a piperazine group at the same carbon position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1505924-75-3 | |

| SMILES | N#CC1(N2CCNCC2)COC1 | |

| Synonyms | SCHEMBL21040072, AKOS019057972 |

The oxetane ring (C₃H₆O) confers rigidity, while the piperazine group (C₄H₁₀N₂) introduces basicity and hydrogen-bonding potential. The nitrile group (-C≡N) enhances polarity, influencing solubility and reactivity.

Historical Development of Oxetane-Containing Compounds

Oxetanes were first synthesized in 1878 by Reboul via intramolecular cyclization. However, their application in medicinal chemistry remained limited until the 21st century, when researchers recognized their potential as bioisosteres. The discovery of paclitaxel (Taxol®), a natural product containing a fused oxetane-diterpenoid structure, highlighted oxetanes' biological relevance.

This compound emerged in the 2010s as part of efforts to optimize drug candidates. Its synthesis leverages modern methods such as:

- Williamson ether synthesis : Cyclization of diols with tosylates.

- Paternò-Büchi reaction : Photochemical [2+2] cycloaddition between carbonyl compounds and alkenes.

This compound represents a shift toward leveraging oxetanes' metabolic stability and three-dimensionality in drug design.

Position Within Modern Heterocyclic Chemistry

Oxetanes belong to the four-membered heterocycles class, distinguished by their ring strain (≈106 kJ/mol) and dipole moment (1.8–2.0 D). Compared to five- or six-membered rings, oxetanes offer:

- Reduced conformational flexibility , enhancing target selectivity.

- Improved solubility due to polarized C-O bonds.

Within heterocyclic chemistry, this compound serves as a hybrid scaffold combining oxetane’s rigidity with piperazine’s pharmacophoric versatility. This dual functionality enables interactions with biological targets such as G protein-coupled receptors (GPCRs) and kinases.

Structural Relationships to Other Oxetane Derivatives

The compound shares structural motifs with several oxetane-based pharmacophores:

Unlike 3,3-disubstituted oxetanes (e.g., 3,3-dimethyloxetane), this compound’s asymmetry allows for selective functionalization at the piperazine nitrogen, enabling diverse derivatization.

Significance in Current Chemical Research

Recent studies emphasize this compound’s role in:

- Drug Discovery : As a gem-dimethyl or carbonyl bioisostere, it improves metabolic stability without increasing lipophilicity.

- Material Science : Oxetane polymers exhibit high thermal stability, with applications in coatings and adhesives.

- Chemical Biology : The nitrile group serves as a click chemistry handle for bioconjugation.

Ongoing research focuses on optimizing synthetic routes (e.g., flow chemistry) and exploring its utility in covalent inhibitor design.

Properties

IUPAC Name |

3-piperazin-1-yloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-8(6-12-7-8)11-3-1-10-2-4-11/h10H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJYJPKZXRZHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2(COC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Piperazin-1-yl)oxetane-3-carbonitrile, with the chemical formula C8H12N2O, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and an oxetane moiety that enhances its structural uniqueness and potential interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Piperazine Ring: Known for its role in various pharmaceutical agents.

- Oxetane Group: Provides unique steric and electronic properties.

- Carbonitrile Functional Group: May contribute to the biological activity through interaction with various enzymes and receptors.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections detail the findings from various studies.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and oxetane moieties exhibit significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated promising results against several bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 5 |

| Pseudomonas aeruginosa | 12 | 20 |

These results suggest that the compound's structure may enhance its ability to penetrate bacterial membranes or interact with essential cellular machinery.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it was tested against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways affected by this compound.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity: The carbonitrile group may interact with active sites of enzymes involved in cellular metabolism.

- Disruption of Membrane Integrity: The oxetane ring enhances lipophilicity, facilitating membrane penetration.

- Induction of Apoptosis: Evidence suggests that the compound triggers apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxetane derivatives, including this compound. The study highlighted its superior activity compared to other similar compounds, attributing this to the unique structural features provided by the oxetane ring and piperazine substituent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

The oxetane ring in 3-(Piperazin-1-yl)oxetane-3-carbonitrile has shown promise as a bioisostere of carbonyls, which can enhance metabolic stability and improve drug-like properties. For example, the introduction of oxetane motifs has been beneficial in the development of glucagon-like peptide receptor agonists, where it increased potency without negatively impacting other physicochemical properties such as logD (lipophilicity) and clearance rates .

2. Anticancer Activity

Research indicates that compounds containing piperazine and oxetane structures can exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The potential for this compound to interact with specific molecular targets involved in cancer pathways remains an area of active investigation .

3. Antiviral Properties

Studies have suggested that compounds with piperazine components may possess antiviral activities. The structural characteristics of this compound could facilitate interactions with viral proteins or host cell receptors, potentially leading to the development of new antiviral agents .

1. Inhibition Studies

The biological activity of this compound has been assessed through various assays that measure its effects on enzyme inhibition and cellular pathways. For example, compounds with similar structures have demonstrated the ability to inhibit specific kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies .

2. Neuropharmacology

Given its ability to cross the blood-brain barrier, there is potential for this compound to be explored in neuropharmacological applications. Its structural attributes may allow it to modulate neurotransmitter systems or serve as a scaffold for developing neuroprotective agents .

Case Studies

Several case studies have highlighted the applications of compounds similar to this compound:

Comparison with Similar Compounds

3-[(4-Substituted Piperazin-1-yl)methyl]-1H-Indole Derivatives

These compounds (e.g., from Akko group studies) replace the oxetane ring with an indole scaffold linked to piperazine via a methyl bridge. The substitution at the piperazine N-4 position significantly impacts cytotoxicity, with IC₅₀ values <10 μM in cancer cell lines .

2-(4-Methylpiperazin-1-yl)-1,8-Naphthyridine-3-Carbonitrile (NA-2)

NA-2 incorporates a naphthyridine core instead of oxetane. Its log P and pA₂ values (similar to ondansetron) suggest moderate lipophilicity and serotonin receptor antagonism, with demonstrated antidepressant effects in rodent models . The oxetane-containing analogue may exhibit lower log P due to the oxetane’s polar oxygen atom, altering blood-brain barrier permeability.

Oxetane-Containing Analogues

3-(Benzylamino)oxetane-3-Carbonitrile

This compound (CAS 138650-20-1) replaces piperazine with a benzylamino group.

3-Oxo-5-(Piperidin-1-yl)-2,3-Dihydro-1H-Pyrazole-4-Carbonitrile

Here, the oxetane is replaced with a pyrazolone ring. The nitrile group’s position on the pyrazole scaffold may alter electronic effects, influencing hydrogen-bonding capacity compared to the oxetane-based nitrile .

Functional Group Analogues

N-Piperazinylalkyl Imides of Succinic Acid

These derivatives (e.g., anticonvulsants) feature piperazine linked via alkyl chains to imide groups.

Structural and Functional Comparison Table

Key Research Findings

- Synthetic Utility : The oxetane ring in this compound enhances reactivity in hydrogenation reactions, enabling efficient amine synthesis .

- Biological Relevance : Piperazine substitutions (e.g., isopropyl in ) modulate steric and electronic effects, which could optimize target binding in derived compounds.

- Physicochemical Properties : The oxetane’s polarity may improve aqueous solubility compared to bulkier scaffolds like naphthyridine or indole .

Preparation Methods

Nucleophilic Substitution on Oxetane-3-carbonitrile Precursors

- The key step involves the reaction of piperazine with an oxetane-3-carbonitrile precursor or a suitable activated intermediate such as an oxetane-3-carboxylate ester.

- The reaction is performed under controlled conditions, often using a base (e.g., triethylamine or potassium carbonate) to promote nucleophilic attack by the piperazine nitrogen on the oxetane ring or activated carbon.

- Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dichloromethane are commonly employed depending on the solubility and reactivity of substrates.

- Typical reaction temperatures range from ambient to 100°C, with inert atmosphere conditions (nitrogen or argon) to prevent side reactions.

Representative Reaction Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Piperazine + Oxetane-3-carboxylic acid methyl ester, triethylamine, solvent (e.g., dichloromethane), heat | Nucleophilic substitution to form methyl 3-(piperazin-1-yl)oxetane-3-carboxylate intermediate | 70-85 |

| 2 | Conversion of ester to nitrile via dehydration or substitution (e.g., using reagents like POCl3 or dehydration agents) | Transformation of carboxylate to carbonitrile functionality | Variable (dependent on method) |

This route is adapted from methods used for related oxetane-piperazine compounds, emphasizing control over reaction conditions to maximize yield and purity.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction control, heat transfer, and scalability.

- Automated systems facilitate precise reagent addition and temperature control.

- Purification techniques such as recrystallization and chromatographic separation (silica gel column chromatography) are used to obtain high-purity product.

- Use of environmentally benign solvents and minimizing hazardous reagents are considerations for greener synthesis routes.

Alternative Synthetic Approaches

- Ring contraction or ring expansion methods starting from sugar derivatives or lactones have been reported for oxetane ring synthesis, though these are more complex and less direct for this specific compound.

- The preparation of piperazine derivatives themselves can involve reduction of dehydropiperazine intermediates, which may be integrated into multi-step synthesis of the target compound.

Research Findings and Reaction Optimization

- Reaction yields are influenced by the choice of base, solvent, temperature, and reaction time.

- Potassium carbonate in polar aprotic solvents such as DMF or NMP at 100°C under inert atmosphere has shown high efficiency for nucleophilic substitution involving piperazine and oxetane derivatives.

- Short reaction times (e.g., 10 minutes to a few hours) with appropriate bases and solvents can achieve yields up to 89% in related piperazine-oxetane syntheses.

- Purification by silica gel chromatography using methanol/dichloromethane mixtures is effective for isolating pure products.

Summary Table of Key Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Piperazine + Oxetane-3-carboxylic acid methyl ester | Stirring, heating | Triethylamine | Dichloromethane | 40-60°C | 70-85 | Formation of methyl ester intermediate |

| 2 | Piperazine + Oxetane-3-halide or activated derivative | Stirring, inert atmosphere | Potassium carbonate | NMP or DMF | 100°C | 80-89 | Efficient nucleophilic substitution |

| 3 | Ester intermediate → Nitrile | Dehydration or substitution | POCl3 or other dehydrating agents | Suitable solvent | Variable | Variable | Conversion to nitrile functionality |

Q & A

Basic: What safety protocols are critical when handling 3-(Piperazin-1-yl)oxetane-3-carbonitrile in laboratory settings?

Answer:

While direct safety data for this compound is limited, protocols for structurally related piperazine-carbonitrile derivatives recommend:

- PPE Requirements : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is advised if aerosolization occurs .

- Ventilation : Use fume hoods or ensure lab spaces are well-ventilated to mitigate inhalation risks .

- Thermal Stability : Avoid temperatures >100°C, as decomposition may release hazardous nitrile vapors or piperazine derivatives .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .

Basic: What synthetic strategies are effective for synthesizing this compound?

Answer:

Synthesis of oxetane-piperazine-carbonitrile hybrids typically involves:

- Nucleophilic Substitution : React oxetane-3-carbonitrile derivatives with piperazine under anhydrous conditions (e.g., DMF, 60–80°C). Catalysts like K₂CO₃ improve yield by deprotonating piperazine .

- Cycloaddition Approaches : For analogous carbonitriles, [3+2] cycloadditions between nitrile oxides and strained oxetanes have been reported, though yields may vary (e.g., 25–40%) .

Example Reaction Setup :

| Reactant | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Oxetane-3-carbonitrile + Piperazine | DMF | K₂CO₃ | 70°C | ~50% (estimated) |

Basic: How can researchers validate the purity and identity of this compound?

Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Retention times for piperazine derivatives typically range 8–12 min .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include oxetane protons (δ 4.5–5.0 ppm) and piperazine CH₂ groups (δ 2.5–3.0 ppm). Carbonitrile carbons appear at ~115–120 ppm in ¹³C NMR .

- FTIR : Confirm nitrile group presence via a sharp peak at ~2210–2240 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₇H₁₁N₃O: C 54.89%, H 7.24%, N 27.43%) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Answer:

Discrepancies in NMR assignments often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : Cool samples to –40°C to slow piperazine ring inversion, resolving split signals .

- 2D Techniques : Use HSQC/HMBC to correlate nitrile carbons with adjacent protons and confirm connectivity .

- X-ray Crystallography : Resolve ambiguous stereochemistry. For example, crystallography of 3-(piperidin-1-yl)pyrazole carbonitriles confirmed bond angles and torsional strain .

Advanced: What mechanistic insights guide the optimization of its reactivity in nucleophilic reactions?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, enhancing oxetane ring opening.

- Steric Hindrance : Substituents on piperazine (e.g., N-methyl groups) reduce nucleophilicity. Use bulky bases (e.g., DBU) to deprotonate hindered amines .

- Catalytic Systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl halides require ligand screening (XPhos > SPhos for electron-deficient nitriles) .

Advanced: How can environmental impact assessments be conducted for this compound?

Answer:

- Ecotoxicity Screening : Use in silico tools (e.g., ECOSAR) to predict LC₅₀ for aquatic organisms. Piperazine derivatives often show moderate toxicity (LC₅₀ ~10–100 mg/L for fish) .

- Biodegradation Studies : Conduct OECD 301F tests to assess microbial degradation. Nitriles generally exhibit slow biodegradation (≤20% in 28 days) .

- Waste Handling : Neutralize lab waste with 10% NaOH before incineration to minimize cyanide release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.